Based on its identification as a potential HDAC inhibitor, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide shows promise as a lead compound for developing novel LRAs for HIV treatment. [] LRAs aim to reactivate latent HIV reservoirs, allowing for their elimination by the immune system or antiviral therapies. []
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1